molecular formula C19H14ClN5S B2575156 (E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile CAS No. 1031061-03-6

(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile

Cat. No. B2575156
CAS RN: 1031061-03-6
M. Wt: 379.87
InChI Key: BJBSNUYACUYBED-UHFFFAOYSA-N
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Description

(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H14ClN5S and its molecular weight is 379.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound , due to its complex structure, has significant relevance in the synthesis of novel heterocyclic compounds, which are pivotal in the development of new materials and pharmaceuticals. For example, Sayed et al. (2002) demonstrate the utility of related compounds in the synthesis of new pyridazinones and pyridazine-6-imines, highlighting the role of similar structures in generating a diverse library of compounds (Sayed, Khalil, Ahmed, & Raslan, 2002). Latif, Rady, and Döupp (2003) further illustrate the compound's utility in one-pot syntheses leading to polyfunctional pyrazolyl-substituted monocyclic pyridines and fused heterocycles, showcasing its versatility in chemical synthesis (Latif, Rady, & Döupp, 2003).

Antimicrobial and Anticancer Studies

The structural features of the compound allow for its use in the synthesis of derivatives with potential antimicrobial and anticancer properties. Patel and Agravat (2007) explore the synthesis of new pyridine derivatives with observed antimicrobial activities, indicating the potential of this compound as a precursor for bioactive substances (Patel & Agravat, 2007). Aggarwal et al. (2021) extend this application into anticancer research, synthesizing polyfunctionalized pyrazolo[3,4-b]pyridines and evaluating their cytotoxicity against various cancer cell lines, underscoring the compound's relevance in medicinal chemistry (Aggarwal, Kumar, Sadana, Guzmán, & Kumar, 2021).

Molecular Docking and QSAR Studies

The compound's utility extends into computational chemistry, where its derivatives are subjects of molecular docking and quantitative structure-activity relationship (QSAR) studies. Flefel et al. (2018) present the synthesis and in vitro screening of novel pyridine derivatives, incorporating molecular docking to predict biological activity, thus highlighting the compound's role in drug design and discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Advanced Materials and Electrochromics

The compound's derivatives are also investigated for their potential in advanced material sciences, such as the development of electrochromic materials. Ming et al. (2015) discuss the use of a structurally related thiadiazolo[3,4-c]pyridine as an acceptor in electrochromic polymers, revealing the broader applicability of such compounds in creating materials with desirable electronic properties (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5S/c1-11(2)25-18-14(10-22-25)8-12(17(20)24-18)7-13(9-21)19-23-15-5-3-4-6-16(15)26-19/h3-8,10-11H,1-2H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBSNUYACUYBED-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)C=C(C#N)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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